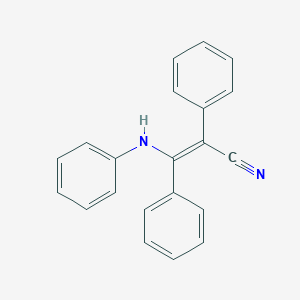

2,3-Diphenyl-3-phenylamino-acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound identified as “2,3-Diphenyl-3-phenylamino-acrylonitrile” is a strong cation exchanger with increased potential for nonpolar interactions. It is commonly used in solid-phase extraction (SPE) applications due to its unique properties, which make it suitable for compounds with both cationic and non-polar characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of this compound involves the synthesis of a strong cation exchanger with a very low pKa. The presence of a benzene ring in the functional group increases the potential for nonpolar interactions, which is particularly important when conducting ion exchange from aqueous systems .

Industrial Production Methods

In industrial settings, the compound is produced in large quantities using scaled-up SPE cartridges. The typical matrices for this compound include aqueous samples, biological fluids, and buffered organics .

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various types of reactions, including ion exchange reactions. These reactions are facilitated by the strong cation exchange properties of the compound, which allow it to interact with both cationic and non-polar compounds .

Common Reagents and Conditions

Common reagents used in these reactions include aqueous solutions and buffered organics. The conditions for these reactions typically involve maintaining a low pH to ensure the cation exchange properties are maximized .

Major Products Formed

The major products formed from these reactions are typically the purified compounds that have been separated from the mixture using the strong cation exchange properties of the compound .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

DPAN serves as a vital building block in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other reactions that enhance molecular complexity .

Optical Brighteners

Application in Plastics and Detergents

DPAN derivatives have been investigated for their potential as optical brighteners. These compounds are effective in enhancing the brightness of synthetic polymers such as polyolefins (e.g., polyethylene and polypropylene) and polyvinyl chloride. The incorporation of DPAN into detergents has shown promising results in improving the aesthetic qualities of textile materials by providing a bluish fluorescence under UV light . This property is particularly valuable in consumer products where visual appeal is paramount.

Anticancer Activity

Pharmacological Studies

Recent studies have highlighted the anticancer properties of DPAN and its derivatives. Research indicates that certain diphenyl acrylonitrile derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that specific modifications to the DPAN structure enhanced its ability to inhibit tumor growth through mechanisms involving allosteric inhibition of enzymes critical for cancer cell proliferation . This opens avenues for developing new anticancer therapies based on DPAN derivatives.

Material Science

Thermal Stability and Polymer Stabilization

DPAN has been explored for its role in enhancing the thermal stability of organic polymers. Its biphenyl structure contributes to improved resistance against thermal degradation, making it suitable for applications in high-performance materials . This characteristic is particularly beneficial in industries where materials are subjected to extreme temperatures.

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized several DPAN derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that modifications at specific positions on the phenyl rings significantly increased cytotoxicity compared to the parent compound. The results suggest that structural optimization can lead to more effective anticancer agents.

Case Study 2: Optical Brightening in Textiles

In a comparative analysis, various optical brighteners were tested for their effectiveness in commercial laundry detergents containing DPAN derivatives. The study revealed that textiles treated with DPAN-based brighteners exhibited superior whitening effects compared to those treated with traditional brighteners, highlighting the potential for commercial applications in fabric care products.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic compounds | Versatile building block for pharmaceuticals |

| Optical Brighteners | Enhances brightness of synthetic polymers and detergents | Effective fluorescence under UV light |

| Anticancer Activity | Potential anticancer agent through enzyme inhibition | Significant cytotoxicity against cancer cell lines |

| Material Science | Improves thermal stability of polymers | Enhanced resistance to thermal degradation |

Mécanisme D'action

The mechanism of action of this compound involves its strong cation exchange properties. It interacts with cationic compounds through ion exchange, while its nonpolar characteristics allow it to interact with nonpolar compounds. This dual functionality makes it highly effective in separating and purifying compounds from complex mixtures .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bond Elut PRS: Similar in pKa but lacks the benzene ring, resulting in lower nonpolar interactions.

Bond Elut SCX: Another strong cation exchanger with similar properties but different structural characteristics.

Uniqueness

The uniqueness of “2,3-Diphenyl-3-phenylamino-acrylonitrile” lies in its combination of strong cation exchange properties and increased potential for nonpolar interactions due to the presence of a benzene ring in its functional group. This makes it particularly effective in applications where both cationic and non-polar characteristics are important .

Propriétés

IUPAC Name |

(E)-3-anilino-2,3-diphenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYMJQXYILXPDC-MRCUWXFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.